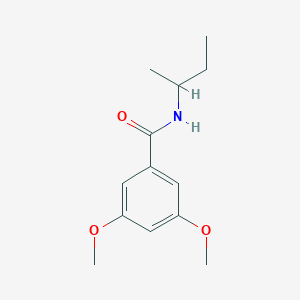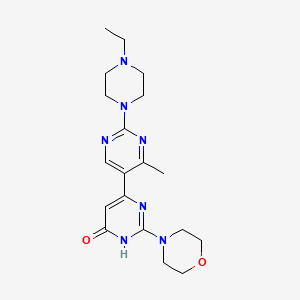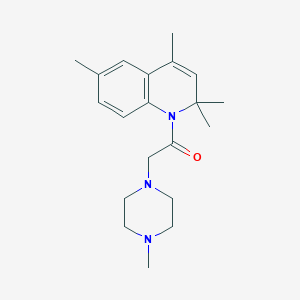
N-(2,4-difluorophenyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-3,4-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms on the phenyl ring and two methyl groups on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-3,4-dimethylbenzamide typically involves the reaction of 2,4-difluoroaniline with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-difluorophenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: N-(2,4-difluorophenyl)-3,4-dimethylbenzamide is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the material science industry, this compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules.
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2,5-difluorobenzamide
- N-(2,4-difluorophenyl)-2,4-difluorobenzamide
Comparison: N-(2,4-difluorophenyl)-3,4-dimethylbenzamide is unique due to the presence of both fluorine and methyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogues, this compound may exhibit different solubility, stability, and biological activity profiles, making it a valuable candidate for specific applications.
Properties
Molecular Formula |
C15H13F2NO |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C15H13F2NO/c1-9-3-4-11(7-10(9)2)15(19)18-14-6-5-12(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
YTRYIJJNPKJQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methoxybenzamide](/img/structure/B11181527.png)
![2-[(2-chlorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11181546.png)
![2,2'-[Cyclohexane-1,2-diylbis(iminomethylylidene)]bis[5-(furan-2-yl)cyclohexane-1,3-dione]](/img/structure/B11181548.png)

![Benzothiazol-2-yl-(5-cyclohexyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-amine](/img/structure/B11181557.png)

![N-(2-methoxy-5-methylphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11181576.png)
![2-(ethylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11181584.png)
![7,8-dimethyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B11181590.png)


![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B11181614.png)
![methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11181617.png)
![2-(4-fluorophenyl)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11181624.png)
